molecular formula C8H13NO B3356794 1-(2-Methyl-1-propenyl)pyrrolidone CAS No. 6908-66-3

1-(2-Methyl-1-propenyl)pyrrolidone

Cat. No.: B3356794
CAS No.: 6908-66-3
M. Wt: 139.19 g/mol
InChI Key: FMMKZWYWJFOKQU-UHFFFAOYSA-N
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Description

Structural Classification as an Enamine

1-(2-Methyl-1-propenyl)pyrrolidine is structurally classified as an enamine. ontosight.aiwikipedia.org Enamines are unsaturated compounds derived from the condensation of an aldehyde or a ketone with a secondary amine. wikipedia.org The name "enamine" is a portmanteau of "ene" (denoting the double bond of an alkene) and "amine". wikipedia.org This structure is characterized by the presence of a nitrogen atom bonded to a double bond.

The key to an enamine's reactivity lies in its electronic structure. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the double bond, creating a resonance structure with a negative charge on the α-carbon (the carbon atom adjacent to the double bond and the nitrogen atom). masterorganicchemistry.com This resonance makes the α-carbon nucleophilic, allowing it to attack a wide range of electrophiles. masterorganicchemistry.comlibretexts.org Pyrrolidine (B122466) is a commonly used secondary amine for forming enamines due to its ability to readily form a stable five-membered ring enamine system. orgoreview.comacs.org

Table 1: Chemical Properties of 1-(2-Methyl-1-propenyl)pyrrolidine

Property Value
Molecular Formula C8H15N
Molecular Weight 125.2114 g/mol
CAS Number 2403-57-8
IUPAC Name 1-(2-methylprop-1-enyl)pyrrolidine
Synonyms N-(2-Methyl-1-propenyl)pyrrolidine, Isobutyraldehyde (B47883) pyrrolidine enamine, 1-Pyrrolidino-2-methylpropene

This table was generated using data from multiple sources. nist.govnih.govnist.govchemeo.com

Historical Context of Enamine Chemistry and Pyrrolidine Derivatives

The concept of enamines has been known for a considerable time, but their synthetic potential was fully unlocked through the pioneering work of American chemist Gilbert Stork in the mid-20th century. orgoreview.comnumberanalytics.com Stork recognized that enamines could serve as effective and selective nucleophiles, providing a milder alternative to the traditionally used enolates. libretexts.orgorgoreview.com This led to the development of the Stork enamine alkylation and acylation reactions, which have since become fundamental tools in organic synthesis. wikipedia.orgwikipedia.org

The choice of the secondary amine is crucial in enamine chemistry, and pyrrolidine emerged as a particularly effective reagent. orgoreview.comacs.org Enamines derived from pyrrolidine are known to be more nucleophilic compared to those derived from other cyclic amines like piperidine. acs.org This enhanced reactivity is attributed to the planarity of the five-membered ring, which allows for better orbital overlap and delocalization of the nitrogen lone pair. scripps.edu The historical development of enamine chemistry is thus intrinsically linked to the exploration and application of pyrrolidine derivatives.

Significance in Contemporary Synthetic Methodologies

The importance of 1-(2-methyl-1-propenyl)pyrrolidine and related enamines in modern organic synthesis cannot be overstated. They are versatile intermediates employed in a variety of powerful carbon-carbon bond-forming reactions.

Alkylation and Acylation: The Stork enamine alkylation allows for the selective monoalkylation of ketones and aldehydes, a transformation that can be challenging to achieve directly. orgoreview.comwikipedia.org The enamine, such as 1-(2-methyl-1-propenyl)pyrrolidine, reacts with an alkyl halide to form an iminium salt, which is then hydrolyzed to yield the alkylated carbonyl compound. libretexts.org A similar reaction with acyl halides, known as the Stork acylation, provides an efficient route to 1,3-dicarbonyl compounds. wikipedia.orgyoutube.com

Michael Addition: Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. openstax.orglibretexts.org The net effect of the Stork enamine reaction in this context is the addition of a ketone to an α,β-unsaturated system, leading to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. openstax.orglibretexts.org

Organocatalysis: In recent years, the use of chiral secondary amines, including derivatives of pyrrolidine, to form transient chiral enamines has become a cornerstone of asymmetric organocatalysis. masterorganicchemistry.comnih.gov This strategy allows for the enantioselective synthesis of a wide range of molecules. The development of asymmetric organocatalysis, for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021, has further solidified the importance of enamine chemistry and by extension, compounds like 1-(2-methyl-1-propenyl)pyrrolidine, in contemporary synthesis. masterorganicchemistry.comnobelprize.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylprop-1-enyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)6-9-5-3-4-8(9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMKZWYWJFOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN1CCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549530
Record name 1-(2-Methylprop-1-en-1-yl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6908-66-3
Record name 1-(2-Methylprop-1-en-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Methyl 1 Propenyl Pyrrolidine

Direct Synthetic Routes

The most direct method for the synthesis of 1-(2-methyl-1-propenyl)pyrrolidine involves the formation of an enamine from its corresponding aldehyde and secondary amine precursors. This transformation is a cornerstone of organic synthesis, providing a versatile intermediate for numerous subsequent reactions.

Nucleophilic Substitution and Condensation Pathways

The formation of enamines from secondary amines like pyrrolidine (B122466) is a well-established method. Pyrrolidine enamines are known to be more nucleophilic compared to those derived from piperidines, making them highly reactive intermediates in organic synthesis. acs.org

Reaction Conditions and Catalysis in Enamine Formation

The formation of 1-(2-methyl-1-propenyl)pyrrolidine from isobutyraldehyde (B47883) and pyrrolidine can often be achieved by simply heating the two reactants together, frequently with azeotropic removal of water. The reaction can be catalytic in both the amine and a weak acid. makingmolecules.com The catalytic cycle involves the consumption of pyrrolidine to form the enamine, which then participates in a desired subsequent reaction, followed by hydrolysis to regenerate the amine catalyst. makingmolecules.com

In the broader context of enamine catalysis, the choice of catalyst can be crucial for achieving desired outcomes, especially in asymmetric synthesis. nsf.govwisc.edu For the straightforward synthesis of 1-(2-methyl-1-propenyl)pyrrolidine, however, the reaction conditions are typically straightforward. The condensation of isobutyraldehyde itself can be catalyzed by bases like sodium hydroxide, leading to aldol (B89426) condensation products. scirp.orgscribd.com Therefore, controlling the reaction conditions to favor enamine formation over competing side reactions is an important consideration.

Table 1: Key Reactants for the Synthesis of 1-(2-Methyl-1-propenyl)pyrrolidine

Compound NameRole in Synthesis
IsobutyraldehydeCarbonyl precursor
PyrrolidineSecondary amine precursor

Strategies for Pyrrolidine Ring Construction Relevant to Analogues

The synthesis of analogues of 1-(2-methyl-1-propenyl)pyrrolidine often requires the construction of the pyrrolidine ring itself. A variety of powerful synthetic methods have been developed for this purpose.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the construction of the pyrrolidine ring. osaka-u.ac.jp These methods often involve the formation of a carbon-nitrogen bond within a single molecule that contains both the nucleophilic nitrogen and an electrophilic carbon center.

One such approach is the intramolecular hydroamination of alkenes. rsc.org This reaction involves the addition of an N-H bond across a carbon-carbon double bond. While historically challenging, recent advances have provided efficient methods, including redox-enabled strategies that proceed under mild, metal-free conditions. rsc.org Another powerful technique is the intramolecular C(sp³)–H amination, where a nitrene intermediate inserts into a C-H bond to form the pyrrolidine ring. nih.gov Biocatalytic approaches using engineered enzymes have shown promise in achieving high enantioselectivity in these transformations. nih.gov Nucleophilic phosphine-catalyzed intramolecular Michael additions of N-allylic substituted α-amino nitriles also provide a route to functionalized pyrrolidine rings via a 5-endo-trig cyclization. acs.org

Transition-Metal Catalyzed Cycloadditions and Hydroaminations

Transition-metal catalysis offers a diverse and efficient toolkit for the synthesis of pyrrolidine rings. organic-chemistry.org Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines are effective for producing pyrrolidine cycloadducts. organic-chemistry.org Similarly, iridium-catalyzed reductive azomethine ylide generation from amides and lactams, followed by [3+2] cycloaddition with alkenes, provides access to complex pyrrolidine structures. acs.org

Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners represent a straightforward route to fused pyrrolidine systems. rsc.org Gold-catalyzed hydroamination of allenes in a one-pot cascade with a nitro-Mannich reaction has been used to prepare highly substituted pyrrolidines with excellent stereoselectivity. nih.gov Furthermore, palladium(II)-catalyzed cyclization of appropriate substrates has also been demonstrated as a viable method for synthesizing substituted pyrrolidines. acs.org Three-component [3+2] cycloaddition reactions using an amine, an aldehyde, and an olefinic oxindole (B195798) can lead to the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

Table 2: Overview of Pyrrolidine Ring Construction Strategies

Synthetic StrategyKey FeaturesRelevant Catalyst/Reagent Examples
Intramolecular HydroaminationAddition of N-H across a C=C bondRedox-enabled (metal-free), Gold-catalyzed rsc.orgnih.gov
Intramolecular C-H AminationNitrene insertion into a C-H bondEngineered Cytochrome P411 enzymes nih.gov
Transition-Metal Catalyzed Cycloaddition[3+2] and [2+2+2] cycloadditionsPalladium, Iridium, Rhodium organic-chemistry.orgacs.orgrsc.orgacs.org

Reaction Chemistry and Mechanistic Studies of 1 2 Methyl 1 Propenyl Pyrrolidine

Reactivity Profile as an Enamine

1-(2-Methyl-1-propenyl)pyrrolidine, an enamine derived from the condensation of isobutyraldehyde (B47883) and pyrrolidine (B122466), serves as a powerful nucleophile in organic synthesis. nih.govnist.govchemeo.com The nucleophilicity is centered on the α-carbon of the double bond, a consequence of the delocalization of the nitrogen's lone pair of electrons into the π-system. masterorganicchemistry.comlibretexts.org This electronic feature makes enamines analogous to enolates, though they are generally less reactive and offer the advantage of being neutral species that can be formed under milder conditions. jove.com The reactivity of 1-(2-Methyl-1-propenyl)pyrrolidine is harnessed in various carbon-carbon bond-forming reactions.

Electrophilic Addition Reactions

Enamines readily react with a range of electrophiles. The general mechanism involves the nucleophilic attack of the enamine's α-carbon on the electrophile, which results in the formation of a cationic iminium salt intermediate. masterorganicchemistry.comjove.com Subsequent hydrolysis of this intermediate cleaves the carbon-nitrogen double bond, regenerating a carbonyl group and yielding an α-substituted carbonyl compound. masterorganicchemistry.commakingmolecules.com

Regioselectivity and Stereoselectivity Considerations

The regioselectivity of electrophilic addition to enamines is a critical aspect of their synthetic utility. In the case of 1-(2-Methyl-1-propenyl)pyrrolidine, attack typically occurs at the α-carbon, as this position is most nucleophilic due to resonance with the nitrogen lone pair. masterorganicchemistry.comlibretexts.org However, since the double bond is tetrasubstituted, steric hindrance can play a significant role in directing the approach of the electrophile.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org In reactions involving chiral enamines or chiral electrophiles, or through the use of asymmetric catalysts, it is possible to achieve high levels of stereocontrol. koreascience.kr For prochiral enamines reacting with electrophiles, the formation of new stereocenters can lead to diastereomeric or enantiomeric products, and the observed selectivity often depends on the reaction conditions and the specific reagents used. youtube.com

Table 1: Regioselectivity in Electrophilic Addition of Enamines

Enamine Structure Electrophile Major Product Regioisomer Reference
1-(2-Methyl-1-propenyl)pyrrolidine Methyl Iodide 2-Methyl-2-(1-pyrrolidinyl)butanal (after hydrolysis) masterorganicchemistry.comjove.com
1-Cyclohexenylpyrrolidine Acrylonitrile 2-(2-Cyanoethyl)cyclohexanone (after hydrolysis) jove.com

This table presents typical regioselective reactions of enamines with electrophiles. The outcomes are based on established principles of enamine reactivity.

Carbocation Rearrangements and Alkyl Shifts

Carbocation rearrangements, such as 1,2-hydride and 1,2-alkyl shifts, are common phenomena in reactions that proceed through carbocation intermediates. wizeprep.comlibretexts.org These shifts occur to transform a less stable carbocation into a more stable one (e.g., a secondary to a tertiary carbocation). libretexts.orgkhanacademy.org

In the context of enamine electrophilic additions, the intermediate is an iminium cation, not a carbocation. masterorganicchemistry.com However, the electrophile itself might undergo rearrangement if it forms a carbocation prior to or during the reaction with the enamine. For instance, if the electrophilic addition to the enamine involves an initial protonation or reaction with a species that generates a carbocation, this carbocation could rearrange to a more stable form before being trapped by the enamine nucleophile. libretexts.orglibretexts.org While direct rearrangements of the iminium ion skeleton are not typical, the stability of the initially formed iminium ion influences the reaction pathway and can dictate whether alternative pathways, potentially involving rearrangements, might compete. cureffi.org

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org Enamines can participate in several types of pericyclic reactions, most notably cycloadditions and Michael additions, which proceed via a conjugate addition pathway.

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com These reactions involve a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). youtube.com Enamines can act as dipolarophiles. Furthermore, the pyrrolidine motif is central to many azomethine ylides, which are common 1,3-dipoles. The reaction between an azomethine ylide and a suitable dipolarophile can lead to the formation of substituted pyrrolidines, including complex spiro-pyrrolidine structures. wikipedia.orgnih.gov

For example, the reaction of an azomethine ylide generated from an amino acid like proline and an aldehyde can react with a dipolarophile to yield spiro-pyrrolidine heterocycles. nih.gov Spiro-pyrrolidines are valuable scaffolds in medicinal chemistry and natural product synthesis. researchgate.netmdpi.com The cycloaddition offers high stereocontrol, allowing for the synthesis of complex polycyclic systems. caltech.edu

Table 2: Formation of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

1,3-Dipole Dipolarophile Product Type Reference
Azomethine Ylide (from Isatin + Proline) (E)-Chalcone Spiro[oxindole-3,2'-pyrrolidine] nih.gov
Nitrone Alkene Isoxazolidine caltech.edu

This table illustrates the versatility of 1,3-dipolar cycloadditions in synthesizing heterocyclic structures related to pyrrolidine.

Michael Addition Reactions and Conjugate Addition Pathways

The Michael addition, a type of conjugate addition, is a hallmark reaction of enamines. masterorganicchemistry.comchem-station.com Enamines, being soft nucleophiles, preferentially add to the β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors). jove.commakingmolecules.comlibretexts.org This 1,4-addition pathway is favored over the direct 1,2-addition to the carbonyl carbon. libretexts.org

The reaction of 1-(2-Methyl-1-propenyl)pyrrolidine with a Michael acceptor, such as methyl vinyl ketone, proceeds via the nucleophilic attack of the enamine's α-carbon on the β-carbon of the ketone. masterorganicchemistry.com This forms a new carbon-carbon bond and generates an enolate intermediate, which is then protonated. Subsequent hydrolysis of the resulting iminium moiety yields a 1,5-dicarbonyl compound. jove.commakingmolecules.com This sequence, known as the Stork enamine alkylation, is a powerful method for constructing complex acyclic and cyclic systems. jove.comnsf.gov

Table 3: Michael Addition of Enamines to α,β-Unsaturated Systems

Enamine Michael Acceptor Final Product (after hydrolysis) Reference
1-(2-Methyl-1-propenyl)pyrrolidine Methyl vinyl ketone 2,2-Dimethyl-5-oxohexanal masterorganicchemistry.comlibretexts.org
1-Cyclohexenylpyrrolidine Acrylonitrile 3-(2-Oxocyclohexyl)propanenitrile jove.com

This table provides examples of the Michael addition reaction, a key conjugate addition pathway for enamines.

Oxidation Reactions and Pyrrolidinone Formation

The oxidation of 1-(2-methyl-1-propenyl)pyrrolidine can proceed via different pathways, primarily targeting the electron-rich carbon-carbon double bond of the enamine moiety. Ozonolysis is a significant oxidative cleavage reaction for such systems. masterorganicchemistry.comiitk.ac.in The reaction involves treating the enamine with ozone (O₃), which leads to the cleavage of the C=C double bond. masterorganicchemistry.com

The process is generally understood to follow the Criegee mechanism. organic-chemistry.org This mechanism involves a three-step sequence:

A 1,3-dipolar cycloaddition of ozone to the alkene forms a highly unstable primary ozonide (also known as a molozonide or 1,2,3-trioxolane). organic-chemistry.orgnumberanalytics.com

This primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide (the Criegee intermediate). organic-chemistry.org

These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org

The final products are determined by the workup conditions applied to the secondary ozonide. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc, will yield aldehydes or ketones. masterorganicchemistry.compearson.com An oxidative workup, often using hydrogen peroxide (H₂O₂), will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com In the case of 1-(2-methyl-1-propenyl)pyrrolidine, ozonolysis would cleave the double bond to initially form acetone (B3395972) and a pyrrolidinium-derived carbonyl oxide, which would then be worked up to the final products.

Beyond the cleavage of the propenyl group, oxidation can also occur on the pyrrolidine ring itself. The oxidation of 2-substituted pyrrolidines can lead to the formation of lactams (pyrrolidinones). researchgate.net This type of reaction, often mediated by reagents like mercury(II)-EDTA, proceeds through the formation of an intermediate carbenium-iminium species, which is then hydrated and further oxidized to the corresponding lactam. researchgate.net

Influence of Electronic and Steric Factors on Reactivity

The reactivity of 1-(2-methyl-1-propenyl)pyrrolidine is heavily influenced by both its electronic structure and the steric environment around the reactive sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. numberanalytics.comajchem-a.com

For an enamine like 1-(2-methyl-1-propenyl)pyrrolidine, the nitrogen atom's lone pair of electrons delocalizes into the π-system of the double bond, making it electron-rich. This raises the energy of the HOMO, making the compound a good nucleophile. Conversely, the LUMO of the propenyl group is the key orbital for accepting electrons from an incoming nucleophile or in a cycloaddition reaction where the enamine acts as the dienophile. ajchem-a.com

The energy of the LUMO is a critical parameter; a lower LUMO energy corresponds to a better electron acceptor and thus greater reactivity towards nucleophiles. ajchem-a.com The interaction between the HOMO of a reactant and the LUMO of the enamine (or vice versa) determines the feasibility and pathway of reactions like cycloadditions. wikipedia.org

Table 1: Key Principles of FMO Theory in the Context of 1-(2-Methyl-1-propenyl)pyrrolidine

FMO ConceptRelevance to 1-(2-Methyl-1-propenyl)pyrrolidine
HOMO (Highest Occupied Molecular Orbital) The electron-rich π-system, due to delocalization of the nitrogen lone pair, makes the HOMO high in energy. This molecule readily acts as an electron donor (nucleophile).
LUMO (Lowest Unoccupied Molecular Orbital) The LUMO is associated with the π* antibonding orbital of the propenyl group. It can accept electrons from another reactant, for instance, in a cycloaddition reaction.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO relates to the molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity. ajchem-a.com
Reaction Prediction Reactions are favorable when the HOMO of the nucleophile and the LUMO of the electrophile have a small energy difference and compatible symmetry. numberanalytics.com

Steric hindrance plays a crucial role in the chemistry of 1-(2-methyl-1-propenyl)pyrrolidine, particularly in cycloaddition reactions. The presence of two methyl groups on the β-carbon of the propenyl chain, in addition to the bulky pyrrolidine ring at the α-carbon, creates a sterically congested environment around the double bond.

This steric bulk can significantly hinder the approach of other molecules. In the context of a [4+2] cycloaddition (Diels-Alder reaction), the enamine must adopt a specific cisoid conformation to react. Significant steric hindrance from bulky substituents can destabilize this required conformation, thereby inhibiting the cycloaddition pathway. For example, studies on related 2-vinylpyrroles have shown that bulky substituents can suppress cycloaddition in favor of other reaction pathways, such as Michael additions. In some cases, steric hindrance can completely prevent a reaction from occurring or can direct it towards the formation of a specific stereoisomer. nih.govrsc.org

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the rate and outcome of reactions involving 1-(2-methyl-1-propenyl)pyrrolidine by influencing the stability of reactants, transition states, and intermediates.

In reactions where the enamine acts as a nucleophile, solvent polarity is a key factor. Studies on the nucleophilic reactivity of pyrrolidine have shown that its reactivity parameters can be significantly affected by the solvent system, such as mixtures of acetonitrile (B52724) and methanol. researchgate.net Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially altering reaction rates.

In the case of ozonolysis, the reaction mechanism is often depicted in non-participating solvents like dichloromethane (B109758) or hydrocarbons. organic-chemistry.org However, if the reaction is carried out in a protic solvent like an alcohol, the solvent can intercept the carbonyl oxide intermediate. This leads to the formation of hydroperoxy hemiacetals, diverting the reaction from forming the secondary ozonide and resulting in a different product profile. organic-chemistry.org Therefore, the solvent is not merely a medium but can be an active participant in the reaction pathway.

Table 2: Anticipated Solvent Effects on Reactions of 1-(2-Methyl-1-propenyl)pyrrolidine

Reaction TypeSolvent PolarityExpected Effect
Nucleophilic Attack IncreasingCan alter nucleophilicity and reaction rates by stabilizing charged intermediates and transition states. researchgate.net
Cycloaddition VariedSolvent can influence the equilibrium between conformational isomers and the stability of the polar transition state, affecting reaction rates.
Ozonolysis Non-participating (e.g., CH₂Cl₂)Favors the standard Criegee mechanism, leading to a secondary ozonide. organic-chemistry.org
Ozonolysis Participating (e.g., Alcohols)The solvent can react with the carbonyl oxide intermediate, leading to hydroperoxy hemiacetals and altering the final products. organic-chemistry.org

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15), a comprehensive picture of the molecular connectivity and environment can be assembled.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information on the different electronic environments of hydrogen atoms in a molecule. The spectrum of 1-(2-Methyl-1-propenyl)pyrrolidone is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 2-methyl-1-propenyl group.

The protons on the carbon atoms of the pyrrolidine ring adjacent to the nitrogen atom (α-protons) are deshielded and would typically appear as a multiplet in the range of δ 2.8–3.2 ppm. The other protons on the pyrrolidine ring (β-protons) are located further from the electronegative nitrogen and would resonate upfield, likely in the δ 1.7–2.0 ppm region.

The vinylic proton of the propenyl group is significantly influenced by the nitrogen atom of the enamine functionality, leading to a downfield chemical shift, expected around δ 4.0–4.5 ppm. The two methyl groups attached to the double bond are chemically equivalent and are expected to produce a single, sharp signal in the allylic region, approximately at δ 1.6–1.8 ppm. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing further structural information, though specific coupling constants require experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypeStructure FragmentPredicted Chemical Shift (δ, ppm)Multiplicity
Vinylic=CH-N4.0 - 4.5Singlet (or Triplet if coupled to adjacent CH₂)
Pyrrolidine (α-H)-N-CH₂-2.8 - 3.2Multiplet
Pyrrolidine (β-H)-CH₂-CH₂-1.7 - 2.0Multiplet
MethylC(CH₃)₂1.6 - 1.8Singlet

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each non-equivalent carbon atom.

The carbon framework includes two vinylic carbons, four carbons in the pyrrolidine ring, and two equivalent methyl carbons. The vinylic carbon atom bonded to the two methyl groups (>C=) is expected to have a chemical shift around δ 140 ppm. The other vinylic carbon, which is part of the enamine system (=CH-N), would be shielded and appear further upfield. The carbons of the pyrrolidine ring adjacent to the nitrogen (α-carbons) are anticipated in the δ 45–55 ppm range, while the β-carbons are expected around δ 20–30 ppm. The two equivalent methyl carbons are predicted to resonate in the δ 20–25 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypeStructure FragmentPredicted Chemical Shift (δ, ppm)
Vinylic>C=(CH₃)₂~140
Vinylic (Enamine)=CH-N~95
Pyrrolidine (α-C)-N-CH₂-45 - 55
Pyrrolidine (β-C)-CH₂-CH₂-20 - 30
Methyl-CH₃20 - 25

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environment Characterization

Nitrogen-15 NMR is a specialized technique that provides direct insight into the electronic environment of the nitrogen atom. researchgate.net For enamines like this compound, the ¹⁵N chemical shift is sensitive to the degree of p-orbital overlap between the nitrogen lone pair and the C=C double bond. The expected chemical shift for the enamine nitrogen would fall within a characteristic range, helping to confirm the functional group. nih.gov While specific experimental data is limited, related compounds and general chemical shift tables suggest a value in the range of -250 to -340 ppm relative to liquid ammonia (B1221849), or +40 to +110 ppm relative to nitromethane. This value distinguishes it from other nitrogen-containing functional groups like amides or nitriles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining molecular weight and deducing structural features through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard a molecule, causing it to ionize and break apart into characteristic fragments. The mass spectrum of this compound (molecular weight: 125.21 g/mol ) shows a distinct pattern of ions. nist.govnist.gov

The molecular ion peak (M⁺˙) is observed at an m/z of 125, confirming the molecular mass. nih.govnist.gov The most intense peak in the spectrum, known as the base peak, appears at m/z 124. This corresponds to the loss of a single hydrogen atom ([M-1]⁺), a common fragmentation pathway for amines that results in a stable iminium cation. Another significant fragment is observed at m/z 110, which arises from the loss of a methyl group ([M-15]⁺). nih.govnist.gov These key fragments are instrumental in confirming the structure of the compound.

Table 3: Key EI-MS Fragments for this compound

m/zProposed Fragment IonLoss from Molecular IonRelative Intensity
125[C₈H₁₅N]⁺˙ (Molecular Ion)-High
124[C₈H₁₄N]⁺-HBase Peak (100%)
110[C₇H₁₂N]⁺-CH₃High

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This compound's volatility and thermal stability make it well-suited for GC-MS analysis. nih.gov In a typical application, a sample mixture is injected into the GC, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and detected. core.ac.uk The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.govnist.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

As of the latest available data, specific single-crystal X-ray diffraction (XRD) data for the solid-state structural determination of this compound is not publicly documented in prominent crystallographic databases. While XRD studies have been conducted on structurally related compounds containing a pyrrolidine ring, such as (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, direct experimental determination of the crystal structure and unit cell parameters for this compound remains an area for future research. mdpi.com The determination of the solid-state structure through XRD would provide valuable insights into the molecule's conformation, intermolecular interactions, and packing in the crystalline state.

Gas Phase Ion Energetics and Photoelectron Spectroscopy

The gas phase ion energetics of this compound have been characterized, providing fundamental data on its ionization and fragmentation behavior. nist.gov These values are crucial for understanding the molecule's intrinsic properties in the absence of solvent effects and for mass spectrometry applications.

The primary data available pertains to the ionization energy of the compound. nist.gov This value represents the minimum energy required to remove an electron from the gaseous molecule, forming a molecular ion.

Table 1: Gas Phase Ion Energetics of this compound

PropertyValue (eV)Method
Ionization Potential7.69 ± 0.05Electron Ionization

Data sourced from the NIST WebBook. nist.gov

This ionization potential is a key parameter in understanding the electronic structure of the molecule. Further studies using photoelectron spectroscopy could provide more detailed information about the energies of different molecular orbitals. While comprehensive photoelectron spectroscopy data for this compound is not extensively available in the reviewed literature, the gas phase ion energetics data from electron ionization mass spectrometry offers a foundational understanding of its behavior upon ionization. nist.govnist.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. For pyrrolidine (B122466) derivatives, methods like DFT with functionals such as B3LYP or M06-2X and basis sets like 6-311+G(d,p) are commonly employed to find the lowest energy conformation (optimized geometry). nih.govresearchgate.net

Table 1: Representative Data from a DFT (B3LYP/6-31G*) Geometry Optimization. (Note: These are illustrative values for an enamine structure, not experimentally determined values for the title compound).
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)N-C (vinyl)~1.38
Bond Length (Å)C=C (vinyl)~1.35
Bond Angle (°)C-N-C (vinyl)~125.0
Dihedral Angle (°)C-C=C-N~0.0

Reaction Mechanism Elucidation via Computational Modeling

Enamine Formation: The reaction of a ketone or aldehyde (isobutyraldehyde) with a secondary amine (pyrrolidine), typically under acid catalysis. masterorganicchemistry.commsu.eduyoutube.com

Nucleophilic Attack: The enamine, acting as a potent nucleophile, attacks an electrophile, such as an alkyl halide (alkylation) or an acyl halide (acylation). youtube.comlibretexts.org This step forms an iminium salt intermediate.

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to yield the final α-alkylated or α-acylated carbonyl compound and regenerate the pyrrolidine. masterorganicchemistry.comorgoreview.com

DFT calculations are used to map the potential energy surface for these steps. This involves locating the transition states, calculating activation energies (energy barriers), and determining the thermodynamics of each step. Such studies have confirmed that enamines derived from pyrrolidine are particularly reactive, in part due to favorable orbital overlap that enhances the nucleophilicity of the α-carbon. masterorganicchemistry.com

Table 2: Mechanistic Steps in Stork Enamine Synthesis and Insights from Computational Modeling.
Reaction StepDescriptionInsights from Computational Modeling
Enamine FormationCondensation of isobutyraldehyde (B47883) and pyrrolidine.Calculation of the energy profile for carbinolamine formation and subsequent dehydration to the enamine. msu.eduyoutube.com
Alkylation/AcylationNucleophilic attack of the enamine on an electrophile.Determination of the transition state structure and activation barrier for C-C bond formation; analysis of HOMO-LUMO interactions. nih.gov
HydrolysisReaction of the intermediate iminium salt with water.Modeling the stepwise addition of water and subsequent collapse to the carbonyl product, confirming the relative stability of iminium ions. nih.gov

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional, is used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net For IR spectroscopy, harmonic vibrational frequencies are calculated, which correspond to the absorption bands in an IR spectrum. researchgate.netresearchgate.net

These predicted spectra are invaluable for confirming the structure of newly synthesized compounds or for distinguishing between isomers. By comparing the calculated spectrum with the experimental one, the accuracy of the computational model can be validated. While specific predictive studies for 1-(2-methyl-1-propenyl)pyrrolidone are not prominent in the literature, experimental data is available and serves as a benchmark for potential future theoretical work. nih.gov

Table 3: Comparison of Experimental and Theoretical 13C NMR Data for this compound.
Carbon AtomExperimental Chemical Shift (δ, ppm) nih.govComputationally Predicted Data (Illustrative)
C=C (quaternary)129.4Calculated isotropic shielding tensor via GIAO-DFT, scaled and referenced to TMS.
N-CH=C99.0Calculated isotropic shielding tensor via GIAO-DFT, scaled and referenced to TMS.
N-CH248.2Calculated isotropic shielding tensor via GIAO-DFT, scaled and referenced to TMS.
Pyrrolidine CH224.7Calculated isotropic shielding tensor via GIAO-DFT, scaled and referenced to TMS.
(CH3)2C22.9Calculated isotropic shielding tensor via GIAO-DFT, scaled and referenced to TMS.

Structure-Reactivity Relationship Analysis

The reactivity of this compound is intrinsically linked to its electronic structure. The key to its nucleophilic character is the p-π conjugation between the nitrogen lone pair and the alkene π-system. masterorganicchemistry.com This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. Computational analysis reveals that the HOMO is primarily localized on the nitrogen atom and the α-carbon of the original aldehyde moiety, which is the site of nucleophilic attack. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural descriptors with reactivity. nih.govnih.gov For enamines, these descriptors often include electronic parameters derived from quantum calculations.

Table 4: Key Structure-Reactivity Descriptors for Enamines from Computational Analysis.
Structural Feature / DescriptorInfluence on ReactivityComputational Insight
Nitrogen Lone Pair DelocalizationIncreases nucleophilicity of the β-carbon.Analysis of resonance structures and orbital overlap. Pyrrolidine provides excellent overlap. masterorganicchemistry.com
HOMO EnergyHigher HOMO energy correlates with greater nucleophilicity.Calculated via DFT; enamines have significantly higher HOMO energies than simple alkenes. uni-muenchen.de
Electrostatic Potential (ESP) MapVisualizes electron-rich (nucleophilic) regions.ESP maps show a region of negative potential (red) over the β-carbon, indicating the site of electrophilic attack.
Steric HindranceAffects the approach of electrophiles and can influence regioselectivity.The 2-methyl groups on the propenyl fragment influence the steric environment around the nucleophilic carbon.

Synthetic Applications and Derivative Chemistry of 1 2 Methyl 1 Propenyl Pyrrolidine

Role as a Key Intermediate in Organic Synthesis

1-(2-Methyl-1-propenyl)pyrrolidine is a classic example of a Stork enamine, a class of intermediates that revolutionized the alkylation and acylation of carbonyl compounds. mychemblog.comwikipedia.org Enamines are nitrogen analogs of enols and are prized for their enhanced nucleophilicity compared to enols, while avoiding issues of over-alkylation and self-condensation often encountered with enolates under strongly basic conditions. masterorganicchemistry.comlibretexts.org

The formation of 1-(2-methyl-1-propenyl)pyrrolidine is a reversible, acid-catalyzed reaction where isobutyraldehyde (B47883) reacts with pyrrolidine (B122466), with the subsequent removal of water to drive the equilibrium toward the enamine product. youtube.commsu.edu Once formed, the enamine's reactivity is characterized by the resonance contribution of the nitrogen lone pair, which increases the electron density on the α-carbon, making it strongly nucleophilic. masterorganicchemistry.commakingmolecules.com

Formation of the enamine: Isobutyraldehyde and pyrrolidine condense to form 1-(2-methyl-1-propenyl)pyrrolidine. mychemblog.com

Reaction with an electrophile: The enamine attacks an electrophile, such as an alkyl halide or an acyl halide, to form a new carbon-carbon bond. This results in an intermediate iminium salt. libretexts.orgwikipedia.org

Hydrolysis: The iminium salt is readily hydrolyzed by treatment with dilute aqueous acid to regenerate a carbonyl group, yielding the final α-substituted aldehyde or ketone, and releasing the pyrrolidine auxiliary. masterorganicchemistry.comlibretexts.org

The use of the pyrrolidine moiety is particularly advantageous. Pyrrolidine enamines are among the most commonly used in synthesis, partly because the five-membered ring structure is thought to enhance the desired orbital overlap for nucleophilic reactivity. masterorganicchemistry.com

Synthesis of Substituted Pyrrolidine Derivatives

While the ultimate goal of the Stork enamine synthesis is often the generation of a substituted carbonyl compound after hydrolysis, the initial product of the reaction with an electrophile is a substituted pyrrolidinium (B1226570) salt. This intermediate is itself a substituted pyrrolidine derivative. The reaction involves the nucleophilic attack of the enamine's α-carbon on the electrophile, forming a new C-C bond and a transient iminium cation.

The types of substituted derivatives that can be formed are diverse, depending on the electrophile used. Key examples include:

Alkylation: Reaction with activated alkyl halides, such as allyl, benzyl, or propargyl halides, leads to C-alkylation. mychemblog.comwikipedia.org This introduces a new alkyl group at the α-position of the original isobutyraldehyde.

Acylation: Acyl halides react readily with the enamine to introduce an acyl group. wikipedia.org Subsequent hydrolysis of the iminium salt yields a 1,3-dicarbonyl compound.

Michael Addition: The enamine can act as a Michael donor, reacting with α,β-unsaturated carbonyl compounds. libretexts.org This conjugate addition leads to the formation of a 1,5-dicarbonyl system after hydrolysis, a valuable synthon for further transformations.

The table below summarizes the synthesis of these intermediate pyrrolidine derivatives and the final products after hydrolysis.

Electrophile TypeExample ElectrophileIntermediate Product (Iminium Salt)Final Product (After Hydrolysis)
Alkyl HalideAllyl Bromide1-(1-(Allyl)-2-methyl-1-propenyl)pyrrolidinium bromide2,2-Dimethyl-4-pentenal
Acyl HalideBenzoyl Chloride1-(1-(Benzoyl)-2-methyl-1-propenyl)pyrrolidinium chloride1-Phenyl-2,2-dimethyl-1,3-propanedione
Michael AcceptorMethyl Vinyl Ketone1-(2-Methyl-1-(3-oxobutyl)-1-propenyl)pyrrolidinium enolate2,2-Dimethyl-1,5-hexanedione

Applications in the Formation of Nitrogen-Containing Heterocycles (e.g., Pyridine (B92270) Derivatives)

The synthetic utility of 1-(2-methyl-1-propenyl)pyrrolidine extends to the construction of complex cyclic structures, including nitrogen-containing heterocycles which are prevalent scaffolds in pharmaceuticals and natural products. nih.govchem-station.com A prominent application is in the synthesis of substituted pyridines.

Although direct cyclization pathways using the enamine are possible, a more common strategy involves using the enamine to build a precursor that can be cyclized in a subsequent step. The Michael addition reaction is central to this approach. libretexts.orgnsf.gov

Formation of a 1,5-Dicarbonyl Precursor: 1-(2-Methyl-1-propenyl)pyrrolidine reacts with an α,β-unsaturated ketone or aldehyde (a Michael acceptor). libretexts.orgchem-station.com

Hydrolysis: The resulting iminium intermediate is hydrolyzed to yield a 1,5-dicarbonyl compound. libretexts.org

Cyclization to Pyridine: This 1,5-dicarbonyl compound can then be treated with a source of ammonia (B1221849) (like ammonium (B1175870) acetate) or a primary amine. The ensuing condensation and dehydration reactions form the pyridine ring.

This sequence allows for the synthesis of highly substituted pyridines, where the substitution pattern is controlled by the structure of the enamine and the Michael acceptor. For example, the reaction of 1-(2-methyl-1-propenyl)pyrrolidine with an enone like methyl vinyl ketone creates a 1,5-diketone that can be cyclized to form a lutidine (dimethylpyridine) derivative.

Derivatization for Further Chemical Transformations

The primary derivatizations of 1-(2-methyl-1-propenyl)pyrrolidine are C-C bond-forming reactions that functionalize the α-position of the parent aldehyde. These transformations convert a simple starting material into a more complex and functionalized intermediate, which can then be used in multi-step syntheses. organic-chemistry.org The key chemical transformations include Stork alkylations, acylations, and Michael additions. libretexts.orgwikipedia.org

These reactions are valued for their high degree of selectivity and mild reaction conditions compared to traditional enolate chemistry. The resulting iminium salt intermediates are typically not isolated but are directly hydrolyzed in a one-pot procedure. masterorganicchemistry.com

The table below details the derivatization reactions and the functional groups introduced.

TransformationReagent ClassFunctional Group Introduced (Post-Hydrolysis)Resulting Compound Class
Alkylation Alkyl Halides (e.g., R-X)Alkyl Group (-R)α-Substituted Aldehydes
Acylation Acyl Halides (e.g., RCO-Cl)Acyl Group (-COR)β-Diketones
Michael Addition α,β-Unsaturated Carbonylsγ-Carbonyl Alkyl Chain1,5-Dicarbonyl Compounds

These derivatizations underscore the role of 1-(2-methyl-1-propenyl)pyrrolidine as a robust synthetic tool, enabling the construction of intricate molecular architectures from simple precursors.

Conclusion and Future Research Perspectives

Advancements in Enamine-Based Synthesis

Future synthetic methodologies for enamines are trending towards greater efficiency, atom economy, and environmental compatibility. While the classic condensation of a secondary amine with an aldehyde or ketone remains a staple, research is pushing the boundaries of catalysis and reaction conditions. masterorganicchemistry.comwikipedia.org

Key areas of advancement include:

Novel Catalytic Systems : The development of new catalysts is a primary focus for enhancing the rate and selectivity of enamine reactions. numberanalytics.com This includes the exploration of transition-metal-free catalytic hydrosilylation and cobalt pincer complexes for the isomerization of N-allylic compounds to furnish enamines. organic-chemistry.org

Sustainable Approaches : There is a growing emphasis on "green" chemistry principles. This involves designing more sustainable enamine syntheses that minimize waste and utilize renewable resources. numberanalytics.com A significant step in this direction is the use of water or aqueous media as a solvent, which is possible due to the hydrogen-bonding capabilities of some enamines. bohrium.comresearchgate.net

Expanded Reaction Media : Research into new reaction media, such as ionic liquids or deep eutectic solvents, holds the promise of unlocking new reactivity and simplifying purification processes for enamine synthesis. numberanalytics.com

One-Pot and Multi-Component Reactions : Strategies that combine multiple reaction steps into a single pot, such as four-component sequential reactions, are being developed to create complex enaminones efficiently and without the need for a catalyst. organic-chemistry.org

Emerging Synthetic Methods for Enamines

MethodKey FeaturesPotential Advantages
New Catalytic SystemsUse of novel metal-based (e.g., Cobalt, Palladium) or organocatalysts. numberanalytics.comorganic-chemistry.orgorganic-chemistry.orgEnhanced reaction rates, higher selectivity, broader substrate scope.
Sustainable SynthesisEmphasis on aqueous media, reduced waste, and renewable resources. numberanalytics.combohrium.comLower environmental impact, improved safety, potential cost reduction.
Novel Reaction MediaExploration of ionic liquids and deep eutectic solvents. numberanalytics.comImproved solubility, unique reactivity, easier product separation.
Multi-Component ReactionsCombining multiple reactants in a single step to build complex molecules. organic-chemistry.orgIncreased efficiency, reduced purification steps, rapid library synthesis.

Unexplored Reactivity and Transformations

While the nucleophilic character of enamines is well-established in reactions like alkylation and acylation, the full scope of their chemical behavior is still being uncovered. wikipedia.orglibretexts.org Future research will delve into less common and more complex transformations.

Emerging areas of reactivity include:

Cyclization and Heterocycle Synthesis : Enaminones, a related class, are showing promise in intramolecular cyclizations to form heterocyclic structures under mild conditions. researchgate.netresearchgate.net

Redox-Active Transformations : The engagement of enamines in redox-active processes, such as oxidative coupling and the construction of new C-N bonds, is an expanding field that directs the synthesis of polyfunctional amines. researchgate.net Electrochemical methods are also being developed for transformations like C(sp²)−H sulfuration. researchgate.net

Radical Processes : The participation of enaminones in radical reactions, including cross-coupling and polymerization, is expanding their synthetic utility beyond traditional two-electron pathways. researchgate.net

Conjugated Systems : The chemistry of ynenamines, which are alkyne-conjugated analogues of enamines, remains relatively underexplored but shows high potential for novel multifunctionalization reactions. nih.gov

Biochemical Reactivity : In biological systems, enamines and imines are reactive intermediates in many enzymatic processes. nih.govnih.gov Understanding their formation, stability, and subsequent reactions in vivo is a compelling frontier with implications for metabolic networks and enzyme function. nih.gov

Methodological Innovations in Characterization and Computation

Advancements in analytical and computational tools are revolutionizing the study of chemical reactions. For enamines, these innovations provide unprecedented insight into their structure, conformation, and reaction mechanisms.

Advanced Spectroscopic Techniques : While standard spectroscopic methods like IR and UV-Vis provide basic characterization, advanced NMR techniques are crucial for detailed structural and mechanistic studies. cambridge.org In-situ NMR spectroscopy, including 2D techniques like NOESY, allows for the direct detection and conformational analysis of transient enamine intermediates during a reaction. acs.org The characterization of unstable secondary enamines has been made possible by using these techniques in aprotic media at low temperatures. rsc.orgrsc.org

Computational Chemistry : Computational methods, particularly density functional theory (DFT), have become indispensable for studying enamine chemistry. acs.orgnih.gov These calculations can predict the relative stability of different enamine conformers (s-cis vs. s-trans) and intermediates, such as the cyclobutanes formed in reactions with nitroalkenes. nih.govacs.org Furthermore, computational models help elucidate complex reaction mechanisms and rationalize the stereochemical outcomes of organocatalytic reactions, providing predictive power that guides experimental design. nih.govacs.orgcapes.gov.br

The synergy between these advanced experimental and computational methods will be critical for tackling remaining challenges, such as controlling selectivity in complex systems and enhancing the stability of catalysts used in enamine reactions. numberanalytics.com

Q & A

Basic: What are the recommended laboratory synthesis protocols for 1-(2-Methyl-1-propenyl)pyrrolidone?

To synthesize this compound, adapt methodologies from analogous pyrrolidine derivatives. For instance, a two-step approach could involve:

  • Step 1 : Reacting pyrrolidone with 2-methyl-1-propenyl halide under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (150°C) to promote alkylation. Monitor reaction progress via TLC .
  • Step 2 : Purify the crude product via liquid-liquid extraction (ethyl acetate/water), followed by solvent removal under reduced pressure. Confirm structure using 1^1H NMR (e.g., δ ~3.30 ppm for pyrrolidine protons) and mass spectrometry .

Basic: How should researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • Boiling Point and Density : Use distillation under reduced pressure (e.g., 10 mm Hg yields bp ~81–82°C) and pycnometry for density (~0.880 g/mL at 25°C) .
  • Spectroscopy : Analyze 1^1H NMR (DMSO-d6d_6) for characteristic peaks (e.g., δ 1.99–1.96 ppm for methyl-propenyl groups) and FT-IR for carbonyl stretching (~1680 cm1^{-1}) .
  • Chromatography : Validate purity via GC-MS with a non-polar column (e.g., HP-5MS) and compare retention indices to standards .

Advanced: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

Contradictions in solubility profiles often arise from solvent polarity and hydrogen-bonding effects. To address this:

  • Method 1 : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, toluene) at controlled temperatures (25°C ± 0.5°C). Use gravimetric analysis to quantify solubility limits .
  • Method 2 : Perform computational simulations (e.g., COSMO-RS) to predict solvent interactions based on the compound’s dipole moment and surface charge distribution .
  • Validation : Cross-reference experimental and computational data to identify outliers, ensuring consistency with thermodynamic models .

Advanced: What computational strategies predict the biological activity of this compound derivatives?

Leverage in silico tools to explore structure-activity relationships:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in the pyrrolidine metabolic pathway). Optimize ligand conformations using the compound’s InChI key (e.g., VFMPUMBEFOXWRG) .
  • QSAR Modeling : Train models on pyrrolidine derivatives’ bioactivity data (e.g., IC50_{50} values) with descriptors like logP, topological polar surface area, and H-bond acceptor count .
  • Validation : Compare predicted vs. experimental IC50_{50} values for derivatives synthesized via methods in , adjusting for steric and electronic effects.

Basic: What safety protocols are critical when handling this compound?

While direct toxicity data are limited, extrapolate from structurally similar compounds:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Work in a fume hood due to potential volatility (bp ~80–100°C) and respiratory irritation risks .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation, away from strong acids/bases .

Advanced: How can researchers address discrepancies in reported reaction yields for this compound-mediated catalysis?

Yield variations may stem from catalyst loading or reaction kinetics. Mitigate via:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst concentration) and analyze using response surface methodology .
  • In situ Monitoring : Use ReactIR or HPLC to track intermediate formation and optimize reaction termination points .
  • Reproducibility : Validate protocols across multiple labs, ensuring consistent reagent purity (e.g., ≥99% by GC) and equipment calibration .

Basic: What analytical techniques confirm the absence of impurities in this compound?

  • HPLC : Use a C18 column with UV detection (λ = 210 nm) and spiked standards to identify residual solvents (e.g., DMF) .
  • Elemental Analysis : Verify carbon/nitrogen ratios (e.g., C8_8H13_{13}NO requires C 67.11%, N 9.79%) .
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent hydrolysis during storage .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The propenyl group’s electron-donating effects influence stability:

  • Acidic Conditions : Protonation of the pyrrolidine nitrogen increases electrophilicity, leading to ring-opening via hydrolysis. Monitor via 1^1H NMR (disappearance of δ ~3.30 ppm signals) .
  • Basic Conditions : Deprotonation destabilizes the ring, favoring elimination reactions. Characterize degradation products (e.g., acrylates) via GC-MS .
  • Mitigation : Stabilize with antioxidants (e.g., BHT) or store in inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.